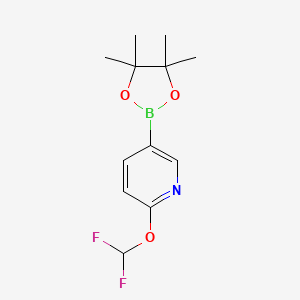

2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

Propiedades

IUPAC Name |

2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(16-7-8)17-10(14)15/h5-7,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBRIOQSSWUJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744249 | |

| Record name | 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333222-12-0 | |

| Record name | 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Difluoromethoxy Group: This step often involves the reaction of a suitable pyridine derivative with difluoromethylating agents such as difluoromethyl phenyl sulfone under basic conditions.

Boronate Ester Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.

Oxidation and Reduction: The boronate ester group can participate in oxidation reactions to form boronic acids or reduction reactions to yield boranes.

Cross-Coupling Reactions: The boronate ester is particularly useful in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Cross-Coupling: Palladium catalysts, typically in the presence of bases like potassium carbonate.

Major Products

Substitution: Various substituted pyridines.

Oxidation: Boronic acids.

Reduction: Boranes.

Cross-Coupling: Biaryl compounds or other coupled products.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. The difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In cross-coupling reactions, the boronate ester group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. In biological systems, the difluoromethoxy group can interact with specific enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

2-Methoxy-5-(Dioxaborolan-2-yl)Pyridine Derivatives

- Example : 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 445264-61-9)

Fluorinated Analogs

- Example: 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 719268-92-5) Molecular Weight: 223.05 g/mol Key Difference: Fluorine at position 3 instead of difluoromethoxy at position 2. Impact: Fluorine’s electron-withdrawing effect enhances electrophilicity of the pyridine ring, improving reactivity in cross-coupling reactions.

Ether-Linked Derivatives

- Example: 2-(Tetrahydropyran-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 458532-86-0) Molecular Weight: 319.21 g/mol Key Difference: Bulky tetrahydropyranyloxy group at position 2. Impact: Increased steric hindrance slows reaction kinetics in coupling reactions but improves solubility in nonpolar solvents .

Physicochemical Properties

*Calculated using ChemAxon software.

Key Observations :

Pharmacological Relevance

ADME Profiles :

- Case Study: In antimalarial drug candidates, the target compound’s boronate ester was used to synthesize 4(1H)-quinolone-3-diarylethers, demonstrating superior efficacy over non-fluorinated analogs .

Commercial Availability and Cost

| Compound (CAS) | Supplier | Price (250 mg) | Purity |

|---|---|---|---|

| Target (1333222-12-0) | Aaron Chemicals | ¥498.00 | 97% |

| 3-Fluoro analog | Sigma-Aldrich | ¥1,297.00 | 95% |

| N,N-Dimethylamine analog | Enamine | ¥1,297.00 | 95% |

Cost Drivers : Difluoromethoxy derivatives are more cost-effective due to streamlined synthesis, while fluorinated or amine-substituted analogs require specialized reagents .

Actividad Biológica

2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H16BF2NO3

- Molecular Weight : 273.07 g/mol

- CAS Number : 1628116-87-9

- Physical State : Solid

- Melting Point : 116 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The boron-containing moiety may also facilitate interactions with enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The pyridine ring may engage with neurotransmitter receptors or other cellular receptors, influencing physiological responses.

Biological Activity Data

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting potential as a novel antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments assessed the cytotoxic effects of the compound on several cancer cell lines. The results demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests potential for development as an anticancer therapeutic.

Research Findings

Recent research has focused on optimizing the synthesis and understanding the structure-activity relationship (SAR) of this compound. A notable study reported the development of derivatives that enhance biological activity while reducing toxicity.

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications on the pyridine ring and boron moiety significantly influence biological activity. For instance:

- Substituting different groups on the pyridine ring can enhance enzyme inhibition.

- Altering the dioxaborolane structure may improve selectivity towards cancer cells.

Q & A

Q. What are the primary synthetic routes for preparing 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. A common approach involves halogenation of a pyridine precursor (e.g., 5-bromo-2-(difluoromethoxy)pyridine) followed by Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous solvents like dioxane or THF . Key steps include:

- Halogenation : Introduction of a leaving group (Br or I) at the pyridine's 5-position.

- Borylation : Catalytic coupling with B₂pin₂ under inert conditions (60–100°C, 12–24 hrs).

- Purification : Column chromatography or recrystallization to isolate the boronic ester.

Q. How does the difluoromethoxy group influence the compound's reactivity in cross-coupling reactions?

The difluoromethoxy (-OCF₂H) group is electron-withdrawing, reducing electron density on the pyridine ring. This enhances oxidative addition efficiency in palladium-catalyzed reactions while improving stability against hydrolysis compared to methoxy (-OCH₃) groups. The fluorine atoms also increase lipophilicity, aiding solubility in non-polar solvents .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., difluoromethoxy protons as a triplet near δ 6.5–7.0 ppm; CF₂ splitting in ¹⁹F NMR) .

- ¹¹B NMR : Verify boronic ester formation (peak near δ 30–35 ppm for dioxaborolane) .

- XRD : Resolve crystal structure using programs like SHELXL for bond-length validation (e.g., B–O bond ~1.36 Å) .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this boronic ester?

Yield optimization requires:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.

- Solvent systems : Ethanol/toluene (1:1) with 2 M Na₂CO₃ enhances solubility and reduces side reactions .

- Temperature control : Reflux (80–110°C) minimizes boronic ester decomposition.

- Additives : Use of ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) improves turnover .

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂, EtOH/toluene | 63 | >95 | |

| Pd(PPh₃)₄, DMF/H₂O | 55 | 90 |

Q. What strategies mitigate boronic ester hydrolysis during long-term storage?

Q. How do steric and electronic effects impact regioselectivity in meta-substituted coupling partners?

The dioxaborolane group directs coupling to electron-deficient aromatic rings via σ-bond metathesis. Steric hindrance from the tetramethyl groups reduces reactivity with bulky substrates. Computational modeling (DFT) predicts preferential coupling at the para position of electron-rich aryl halides due to charge distribution .

Troubleshooting & Mechanistic Analysis

Q. Why might cross-coupling reactions fail with this boronic ester, and how can this be resolved?

Common failures stem from:

- Protodeboronation : Detectable via ¹¹B NMR (loss of dioxaborolane peak). Mitigate by degassing solvents and using lower temperatures.

- Homocoupling : Caused by excess base. Reduce Na₂CO₃ concentration or switch to K₃PO₄ .

- Catalyst poisoning : Remove oxygen or replace Pd catalysts with air-stable alternatives (e.g., PEPPSI-IPr) .

Q. How to resolve contradictions in NMR data for structural confirmation?

Discrepancies between calculated and observed spectra often arise from dynamic effects (e.g., rotational barriers in the dioxaborolane ring). Use variable-temperature NMR or heteronuclear correlation (HSQC/HMBC) to assign ambiguous signals .

Applications in Complex Molecule Synthesis

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

It serves as a key intermediate for introducing fluorine into bioactive molecules. For example:

Q. Can this boronic ester be used in tandem with other borylation methods for polyfunctionalized scaffolds?

Yes. Sequential Ir-catalyzed C–H borylation followed by Suzuki coupling enables access to multi-borylated aromatics. The difluoromethoxy group remains inert under these conditions, allowing orthogonal functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.